molecular formula C20H22N4O12S3 B15345381 Benzenesulfonic acid, 4-(4-((2,5-dimethoxy-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)- CAS No. 25311-20-0

Benzenesulfonic acid, 4-(4-((2,5-dimethoxy-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-

Cat. No.: B15345381
CAS No.: 25311-20-0
M. Wt: 606.6 g/mol
InChI Key: DXCCMFSEQJYYIA-UHFFFAOYSA-N
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Description

The compound "Benzenesulfonic acid, 4-(4-((2,5-dimethoxy-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-" is a complex molecule with diverse structural elements, including benzenesulfonic acid, methoxy groups, and azo linkages. It's a synthetic compound that belongs to the class of sulfonated azo dyes, which are notable for their vibrant colors and extensive use in various industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials: : The synthesis begins with readily available compounds like benzenesulfonic acid, 2,5-dimethoxybenzene, and pyrazole derivatives.

  • Step-by-step Synthesis

    • Azo Coupling Reaction: : The initial step involves diazotization of 2,5-dimethoxyaniline to form a diazonium salt, which is then coupled with a suitable aromatic sulfonic acid derivative to form the azo linkage.

    • Pyrazole Ring Formation: : Subsequent steps involve the incorporation of the pyrazole ring, typically through cyclization reactions.

    • Sulfonation: : The final step involves sulfonation, where the sulfooxyethyl group is introduced using sulfur trioxide or chlorosulfonic acid under controlled conditions.

Industrial Production Methods

  • The large-scale production generally mirrors the lab-scale synthesis but with optimizations for yield, purity, and safety. Common industrial reactors and automated processes ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, especially at the methoxy and azo groups, leading to the formation of quinone derivatives and nitrogen oxides.

  • Reduction: : Reduction of the azo group can yield aromatic amines, which are significant in both synthetic chemistry and toxicology.

  • Substitution: : Aromatic substitution reactions can occur, particularly at positions ortho and para to the sulfonic acid group.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Sodium dithionite, zinc dust.

  • Substitution Reagents: : Electrophiles such as alkyl halides and nitro compounds in the presence of catalysts like aluminum chloride.

Major Products

  • The major products depend on the reaction type. Oxidation often leads to quinones, reduction produces aromatic amines, and substitution yields various functionalized aromatic derivatives.

Scientific Research Applications

Chemistry

  • Used as intermediates in the synthesis of complex organic molecules and dyes.

Biology

  • Employed as biological stains due to their ability to bind selectively to various biomolecules.

Medicine

Industry

  • Widely used in the textile industry as dyes, in the manufacture of pigments, and as markers in scientific research.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets:

  • Molecular Targets: : Enzymes and proteins, particularly those involved in metabolic pathways.

  • Pathways Involved: : Can interfere with cellular respiration and other critical biochemical pathways through its reactive sulfonic and azo groups.

Comparison with Similar Compounds

The unique structure of this compound distinguishes it from other sulfonated azo dyes:

  • Benzenesulfonic acid derivatives: : Share similar chemical reactivity but lack the complexity and multifunctionality.

  • Azo Dyes: : Similar in their chromophoric properties but differ significantly in biological activity and synthetic applications.

Conclusion

The compound "Benzenesulfonic acid, 4-(4-((2,5-dimethoxy-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-" is a versatile molecule with significant implications in various fields. Its intricate structure and reactive groups make it a valuable tool in scientific research and industrial applications.

Properties

CAS No.

25311-20-0

Molecular Formula

C20H22N4O12S3

Molecular Weight

606.6 g/mol

IUPAC Name

4-[4-[[2,5-dimethoxy-4-(2-sulfooxyethylsulfonyl)phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonic acid

InChI

InChI=1S/C20H22N4O12S3/c1-12-19(20(25)24(23-12)13-4-6-14(7-5-13)38(28,29)30)22-21-15-10-17(35-3)18(11-16(15)34-2)37(26,27)9-8-36-39(31,32)33/h4-7,10-11,19H,8-9H2,1-3H3,(H,28,29,30)(H,31,32,33)

InChI Key

DXCCMFSEQJYYIA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C1N=NC2=CC(=C(C=C2OC)S(=O)(=O)CCOS(=O)(=O)O)OC)C3=CC=C(C=C3)S(=O)(=O)O

Origin of Product

United States

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